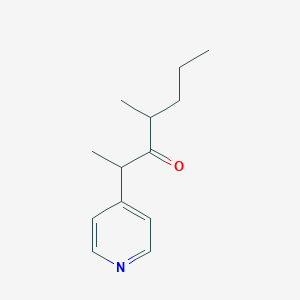

4-Methyl-2-(pyridin-4-yl)heptan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-2-(pyridin-4-yl)heptan-3-one, also known as MPHP, is a synthetic compound that belongs to the cathinone family. It is a stimulant drug that has gained popularity in the research community due to its potential applications in various scientific fields.

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

The central cycle of 4-Methyl-2-(pyridin-4-yl)heptan-3-one can be opened to yield (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These compounds were synthesized and evaluated against a panel of protein kinases. Notably, the planar pyrido[3,4-g]quinazoline tricyclic system was found to be crucial for maintaining protein kinase inhibitory potency .

Antiviral Activity

Compounds containing five-membered heteroaryl amines derived from this compound have demonstrated promising antiviral activity. Specifically, they exhibit efficacy against the Newcastle disease virus, comparable to the well-known antiviral drug Ribavirin. Further modification of these amines could lead to potential lead molecules for antiviral therapeutics .

Anticancer Properties

While weak against normal liver cells (HL7702), 4-Methyl-2-(pyridin-4-yl)heptan-3-one derivatives exhibit excellent antiproliferative activity against cancer cell lines such as A549 and HCT116. These findings highlight its potential as an anticancer agent .

Dual Emission Systems

The compound’s excited-state intramolecular proton transfer (ESIPT) capability makes it appealing for dual emission systems. By modifying the barrier height in the excited state, it can exhibit luminescence in both forms. Such properties find applications in various fields, including sensing and imaging .

Structural Characterization

4-Methyl-2-(pyridin-4-yl)heptan-3-one has been structurally characterized as part of ongoing studies. It is relevant in the context of therapeutic agents for leukemia, specifically inhibiting tyrosine kinases. Its polytopic nature and structural variants have been investigated .

Propiedades

IUPAC Name |

4-methyl-2-pyridin-4-ylheptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-5-10(2)13(15)11(3)12-6-8-14-9-7-12/h6-11H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXAOUUPLXHGHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C(C)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(pyridin-4-yl)heptan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

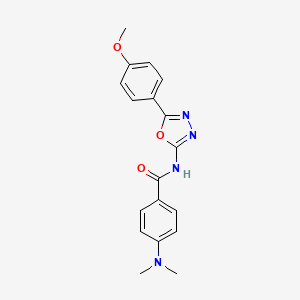

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)

![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)

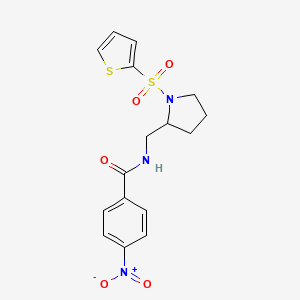

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2408615.png)

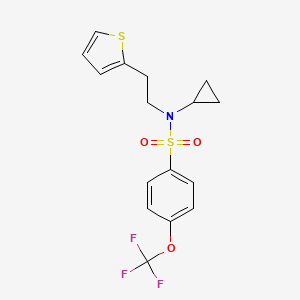

![N-(5-methyl-3-isoxazolyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2408616.png)